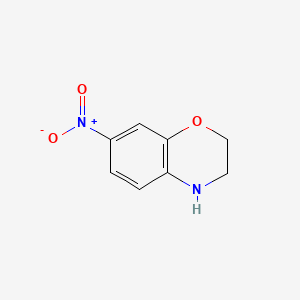

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCFDUNYLMTXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593572 | |

| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120711-81-1 | |

| Record name | 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related nitro-substituted benzoxazine analogs to offer a broader context for its potential applications and areas for further research.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is primarily derived from computational predictions and publicly available chemical databases.

Table 1: Chemical Identifiers and Descriptors [1]

| Identifier/Descriptor | Value |

| IUPAC Name | This compound |

| CAS Number | 120711-81-1 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Canonical SMILES | C1COC2=C(N1)C=CC(=C2)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 |

| InChIKey | YKCFDUNYLMTXFC-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1]

| Property | Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

| Exact Mass | 180.05349212 g/mol |

| Monoisotopic Mass | 180.05349212 g/mol |

| Topological Polar Surface Area | 67.1 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 204 |

Synthesis and Experimental Protocols

Caption: A potential synthetic workflow for this compound.

Representative Experimental Protocols for a Related Compound: Synthesis and Biological Evaluation of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones

To provide a practical context for researchers, the following experimental protocols are adapted from a study on the synthesis and biological evaluation of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.[2][3] These compounds share the nitro-benzoxazine core and serve as a valuable reference.

2.1.1. General Synthesis Procedure [2]

A solution of 4-nitroanthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine) is treated with a substituted benzoyl chloride (2 equivalents). The reaction mixture is stirred at room temperature for a specified duration. After completion, the mixture is worked up by pouring it into ice-water, followed by filtration to collect the crude product. The product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).

2.1.2. In Vitro Anticancer Activity - MTT Assay [2]

-

Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. A negative control (vehicle) and a positive control (e.g., doxorubicin) are included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined.

2.1.3. Apoptosis Detection - Hoechst 33258 Staining [2]

-

Cell Treatment: Cells are treated with the test compounds as described in the MTT assay.

-

Staining: After incubation, the cells are fixed with paraformaldehyde and stained with Hoechst 33258 solution.

-

Microscopy: The stained cells are observed under a fluorescence microscope.

-

Analysis: Apoptotic cells are identified by their characteristic condensed or fragmented nuclei and quantified to determine the apoptotic index.

2.1.4. Antioxidant Activity - DPPH Free Radical Scavenging Assay [2]

-

Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Pharmacological Properties and Biological Activity

Direct pharmacological studies on this compound are scarce in the current scientific literature. However, the broader class of benzoxazine derivatives is well-documented for a wide range of biological activities.[4][5] These include antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.

The presence of a nitro group on the benzoxazine scaffold is a common feature in various biologically active molecules. For instance, nitro-substituted benzoxazinones have demonstrated potent anticancer and antioxidant properties.[2][3] The nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Given the structural similarities to other pharmacologically active benzoxazines, it is plausible that this compound may exhibit some of these biological effects. Further investigation is required to elucidate its specific pharmacological profile and mechanism of action.

Signaling Pathways and Mechanism of Action

There is no specific information available regarding the signaling pathways modulated by this compound. However, for drug development professionals, the general workflow for identifying the mechanism of action of a novel compound is highly relevant. The following diagram illustrates a conceptual workflow for target identification and pathway analysis.

Caption: A conceptual workflow for investigating the mechanism of action of a novel compound.

Conclusion and Future Directions

This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the known pharmacological profiles of the broader benzoxazine class. The presence of the nitro functional group may confer unique properties that warrant further investigation.

To fully understand the therapeutic potential of this molecule, future research should focus on:

-

Development of a robust and scalable synthetic protocol.

-

Comprehensive in vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory markers.

-

In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.

-

Target identification and mechanism of action studies to elucidate its molecular targets and the signaling pathways it modulates.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and potential applications of this compound. The provided data and representative protocols offer a starting point for further experimental work to unlock the full potential of this and related compounds.

References

- 1. This compound | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. oaji.net [oaji.net]

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine chemical structure and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine family. While research on this specific molecule is limited, the benzoxazine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. This guide provides a comprehensive overview of the known chemical properties of this compound, along with a discussion of potential biological activities and experimental approaches, extrapolated from studies on structurally related compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Structure and IUPAC Name

The chemical identity of this compound is well-established.

The structure consists of a benzene ring fused to a 1,4-oxazine ring, with a nitro group substituted at the 7th position of the bicyclic system.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are computationally derived and provide a basis for understanding the compound's behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Weight | 180.16 g/mol | [1] |

| Canonical SMILES | C1COC2=C(N1)C=CC(=C2)--INVALID-LINK--[O-] | [1] |

| InChI Key | YKCFDUNYLMTXFC-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 0 | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of benzoxazine derivatives is well-documented. A general approach often involves the Mannich condensation of a substituted phenol, a primary amine, and formaldehyde. For the target compound, a plausible synthetic route would involve the reaction of 2-amino-5-nitrophenol with a suitable dielectrophile to form the oxazine ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow that could be adapted for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure. |

| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

Table 2: Analytical Techniques for Characterization

Potential Biological Activities and Experimental Protocols

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, based on the activities of structurally similar compounds, several potential therapeutic areas can be hypothesized.

Neurological and CNS Activity

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for their anticonvulsant properties. For instance, a study on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones showed their efficacy in the maximal electroshock (MES) test, a common screening model for anticonvulsant activity.

Potential Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Test)

-

Animals: Male ICR mice (18-22 g).

-

Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.

-

MES Induction: 30-60 minutes post-administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive result.

-

Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis.

Anti-inflammatory Activity

Certain 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to possess anti-inflammatory properties by modulating the Nrf2-HO-1 signaling pathway in microglial cells. This pathway is a key regulator of the cellular antioxidant response and is implicated in neuroinflammation.

Hypothesized Signaling Pathway: Nrf2-HO-1 Activation

The diagram below illustrates the hypothesized mechanism of anti-inflammatory action based on related compounds.

Caption: Hypothesized anti-inflammatory mechanism via the Nrf2-HO-1 signaling pathway.

Potential Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Line: BV-2 microglial cells.

-

Stimulation: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The production of NO in the cell culture supernatant is measured using the Griess assay.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA or qRT-PCR.

-

Western Blot Analysis: Protein expression of key markers in the Nrf2-HO-1 pathway (Nrf2, Keap1, HO-1) and inflammatory markers (iNOS, COX-2) is assessed.

Conclusion and Future Directions

This compound represents an under-investigated molecule within a class of compounds known for their diverse and potent biological activities. While direct experimental evidence is currently lacking, the information on related benzoxazine derivatives suggests that this compound could be a valuable starting point for drug discovery programs, particularly in the areas of neurology and inflammation.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route for this compound.

-

Conducting in vitro and in vivo screening to elucidate its biological activity profile.

-

Investigating its mechanism of action, including its effects on relevant signaling pathways.

This technical guide provides a framework for initiating such research endeavors and highlights the potential of this and other benzoxazine derivatives in modern drug development.

References

CAS number 120711-81-1 physical and chemical properties.

An in-depth analysis of the provided CAS number, 120711-81-1, did not yield any publicly available information regarding its physical and chemical properties. This suggests that the CAS number may be incorrect, may refer to a proprietary substance not in the public domain, or is otherwise unlisted in common chemical databases.

To provide a comprehensive technical guide as requested, a valid and publicly documented CAS number is required. Please verify the CAS number and provide a correct one. Once a valid CAS number is supplied, a thorough guide will be generated, including:

-

Detailed Physical and Chemical Properties: Presented in structured tables for clarity.

-

Experimental Protocols: Methodologies for key experiments will be outlined.

-

Signaling Pathway and Workflow Diagrams: Custom visualizations will be created using the DOT language to illustrate relevant biological and experimental processes.

We look forward to assisting you further upon receipt of a valid CAS number.

Molecular weight and formula of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, tailored for researchers, scientists, and professionals in drug development.

Core Compound Specifications

This compound is a nitro-substituted heterocyclic compound belonging to the benzoxazine class. Its core chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 120711-81-1 |

| Appearance | Solid |

| IUPAC Name | This compound |

Synthetic Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthetic route can be proposed based on established methodologies for analogous benzoxazine derivatives. This proposed synthesis commences with the commercially available precursor, 2-amino-5-nitrophenol.

Step 1: N-alkylation of 2-amino-5-nitrophenol

The initial step involves the N-alkylation of 2-amino-5-nitrophenol with a suitable two-carbon electrophile, such as 2-chloroethanol, to introduce the hydroxyethyl group onto the amino moiety.

Materials:

-

2-amino-5-nitrophenol

-

2-chloroethanol

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

To a solution of 2-amino-5-nitrophenol in anhydrous DMF, add an excess of anhydrous potassium carbonate.

-

Slowly add 2-chloroethanol to the stirred suspension at room temperature.

-

Heat the reaction mixture to 70-80°C and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 2-(2-hydroxyethylamino)-5-nitrophenol.

Step 2: Intramolecular Cyclization

The second step involves the intramolecular cyclization of the N-alkylated intermediate to form the 1,4-benzoxazine ring. This is typically achieved via a dehydration reaction.

Materials:

-

Crude 2-(2-hydroxyethylamino)-5-nitrophenol

-

Sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve the crude intermediate from Step 1 in a suitable solvent such as DCM.

-

Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound would be conducted using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H, C-O, and NO₂ stretching vibrations.

-

Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, and nitrogen, further verifying the empirical formula.

Potential Biological Signaling Pathways

While the specific biological activities and mechanisms of action of this compound are not yet fully elucidated, the broader class of benzoxazine derivatives has demonstrated significant potential in modulating key cellular signaling pathways implicated in various diseases. Notably, related nitro-substituted benzoxazinones have been investigated for their anticancer, antioxidant, and anti-inflammatory properties.[1][2][3]

Based on the activities of structurally similar compounds, a plausible mechanism of action for this compound could involve the modulation of the Nrf2-HO-1 signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.

Caption: Proposed mechanism of this compound in the Nrf2-HO-1 pathway.

In this proposed mechanism, the compound may interact with Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm and facilitates its degradation. This interaction could lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme. The resulting upregulation of HO-1 and other antioxidant proteins would enhance the cell's capacity to counteract oxidative stress and inflammation.

Experimental Workflow for Biological Activity Screening

To investigate the potential biological activities of this compound, a structured experimental workflow is recommended.

Caption: A logical workflow for the synthesis and biological evaluation of the target compound.

This workflow begins with the synthesis and rigorous characterization of the compound. Subsequently, a series of in vitro assays would be performed to evaluate its cytotoxicity, antioxidant, and anti-inflammatory properties. Promising results from these initial screens would then warrant more in-depth mechanistic studies to elucidate the underlying signaling pathways.

References

The Synthesis of 1,4-Benzoxazine Derivatives: A Comprehensive Technical Guide

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives exhibit a wide array of biological activities, making the development of efficient and versatile synthetic methodologies a key focus for researchers. This technical guide provides an in-depth overview of the core synthetic strategies for constructing 1,4-benzoxazine derivatives, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key reaction pathways.

Classical Synthesis: Condensation of 2-Aminophenols

One of the most fundamental and long-standing methods for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes. While foundational, this classical approach often necessitates harsh reaction conditions, such as high temperatures and prolonged reaction times, and can result in variable yields depending on the substrates.

Reaction with α-Haloketones

The reaction of a 2-aminophenol with an α-haloketone typically proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the 1,4-benzoxazine ring.

Diagram 1: Synthesis of 1,4-Benzoxazines via Condensation with α-Haloketones

Caption: General workflow for the synthesis of 1,4-benzoxazines from 2-aminophenols and α-haloketones.

Modern Synthetic Methodologies: A Shift Towards Catalysis

To overcome the limitations of classical methods, a variety of more efficient and versatile synthetic strategies have been developed. These modern approaches frequently utilize catalytic systems to achieve higher yields, milder reaction conditions, and broader functional group tolerance.

Copper-Catalyzed Intramolecular C-N and C-O Bond Formation

Copper-catalyzed reactions, particularly Ullmann-type couplings, have become a powerful tool for the synthesis of 1,4-benzoxazines. These methods typically involve the intramolecular cyclization of a pre-functionalized precursor. A common and effective strategy is the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.

Diagram 2: Copper-Catalyzed Synthesis of 1,4-Benzoxazines

Caption: Workflow for the copper-catalyzed one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones.

Experimental Protocol: Copper(I)-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

-

To a solution of the respective 2-halophenol (1.0 mmol) and 2-chloroacetamide (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

-

Stir the resulting mixture at 100 °C for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.

Table 1: Quantitative Data for Copper-Catalyzed Synthesis of 1,4-Benzoxazin-3(4H)-ones

| Entry | 2-Halophenol | 2-Chloroacetamide Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-chlorophenol | N-phenyl-2-chloroacetamide | CuI (10) | K₂CO₃ | Dioxane | 100 | 12 | 85 |

| 2 | 2-bromophenol | N-phenyl-2-chloroacetamide | CuI (10) | Cs₂CO₃ | DMF | 110 | 10 | 92 |

| 3 | 2-iodo-4-methylphenol | N-benzyl-2-chloroacetamide | CuI (5) | K₃PO₄ | Toluene | 120 | 15 | 88 |

| 4 | 2-chloro-4-nitrophenol | 2-chloroacetamide | CuI (10) | K₂CO₃ | Dioxane | 100 | 24 | 75 |

Transition-Metal-Free Synthesis

Recent advancements have focused on the development of transition-metal-free synthetic routes, which offer advantages in terms of cost, toxicity, and environmental impact. One such novel approach involves a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls. This method is notable for its use of ethanol as a solvent and its wide substrate scope.

Experimental Protocol: One-Pot Tandem Synthesis of 1,4-Benzoxazine Derivatives

-

In a sealed tube, combine the α-aminocarbonyl (0.2 mmol), a suitable base (1.0 equiv.), and an acid (3.0 equiv.) in ethanol.

-

Heat the reaction mixture at 100 °C for 3 hours.

-

After cooling, the product can be isolated and purified by standard methods.

Table 2: Quantitative Data for Transition-Metal-Free Synthesis of 1,4-Benzoxazine Derivatives

| Entry | Aryl Group of 1-arylethanone | Yield (%) |

| 1 | 4-MeC₆H₄ | 80 |

| 2 | 4-MeOC₆H₄ | 78 |

| 3 | 4-FC₆H₄ | 82 |

| 4 | 4-ClC₆H₄ | 73 |

| 5 | 4-BrC₆H₄ | 74 |

| 6 | 3-FC₆H₄ | 72 |

| 7 | 3-ClC₆H₄ | 81 |

| 8 | 3-BrC₆H₄ | 83 |

One-Pot and Multicomponent Reactions

The development of one-pot and multicomponent reactions represents a significant advancement in synthetic efficiency, allowing for the construction of complex molecules in a single operation without the need to isolate intermediates. This approach reduces waste, saves time, and can lead to higher overall yields.

Y(OTf)₃-Catalyzed Cascade Reaction

A notable example is the Y(OTf)₃-catalyzed cascade formal [4+2] cyclization of benzoxazoles with propargylic alcohols. This method proceeds through a ring-opening and regioselective ring-closure process to afford a broad range of aldehyde-containing 1,4-benzoxazine compounds in moderate to excellent yields.

Diagram 3: Y(OTf)₃-Catalyzed Cascade Reaction for 1,4-Benzoxazine Synthesis

In-Depth Technical Guide: Safety, Handling, and Toxicity of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, handling, and toxicity information for 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 120711-81-1). The information is intended to support laboratory safety procedures and risk assessments for professionals working with this compound.

Chemical and Physical Properties

This compound is a solid, brown organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 120711-81-1 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Odor | No information available | [1] |

| Solubility | No information available | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary known hazards are related to irritation and acute oral toxicity.

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | GHS06 | Danger | H301: Toxic if swallowed. |

| Skin Corrosion/Irritation | Category 2 | - | Warning | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | - | Warning | Causes serious eye irritation.[1] |

| Specific target organ toxicity — (single exposure) | Category 3 | - | Warning | May cause respiratory irritation.[1] |

Toxicity Data

It is critical to note that comprehensive toxicological data for this compound is largely unavailable in the public domain. The Safety Data Sheet from Thermo Fisher Scientific explicitly states that there is no data available for the following endpoints[1]:

-

Acute toxicity (dermal, inhalation)

-

Respiratory or skin sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (repeated exposure)

The absence of this data does not imply the substance is safe. It indicates that these specific toxicological properties have not been fully investigated or the results are not publicly accessible. Therefore, a precautionary approach is essential when handling this compound.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

| PPE Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant, impervious gloves. |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[1]

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures[1]:

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth. |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

Experimental Workflows and Safety Logic

Due to the lack of specific experimental protocols in the search results, the following diagrams illustrate a general workflow for handling hazardous solid chemicals and the logical relationships of safety precautions.

Conclusion

This compound is a compound with identified hazards of acute oral toxicity and irritation to the skin, eyes, and respiratory system. A significant gap in the publicly available information is the lack of comprehensive toxicological data. Therefore, all handling of this compound should be conducted with a high degree of caution, adhering to the safety protocols outlined in this guide and the substance's Safety Data Sheet. All work should be performed by trained personnel in a properly equipped laboratory setting.

References

Solubility Profile of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine in common laboratory solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide summarizes the available quantitative solubility data and provides a detailed experimental protocol for determining solubility.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, its solubility in water has been documented.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 25 | 0.76 (Sparingly soluble) | [] |

Further experimental determination of solubility in common organic solvents such as ethanol, methanol, acetone, isopropanol, dimethyl sulfoxide (DMSO), and others is recommended for specific research applications.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for determining the solubility of a solid organic compound like this compound, based on the widely accepted isothermal shake-flask method.

3.1. Principle

The isothermal shake-flask method involves creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the clear, saturated solution is then determined analytically to ascertain the solubility.

3.2. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Mobile phase for HPLC (if used)

-

Diluent for analysis

3.3. Procedure

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a pre-weighed scintillation vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the compound added.

-

Add a known volume or weight of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-course study to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable diluent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

3.4. Considerations

-

Purity of the Compound and Solvent: Ensure high purity of both the solute and the solvent to obtain accurate solubility data.

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Equilibrium Time: It is critical to ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration no longer changes.

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation), which could affect the solubility measurement.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For specific applications, it is imperative to conduct tailored solubility studies under the relevant experimental conditions.

References

Methodological & Application

Synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols are based on established synthetic methodologies for analogous structures, providing a reliable pathway for its preparation.

Introduction

This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a key structural motif in a variety of biologically active compounds and functional polymers. The presence of a nitro group at the 7-position significantly influences the electronic properties of the molecule, making it a valuable intermediate for the synthesis of a diverse range of derivatives for applications in drug discovery and materials science. This document outlines a robust two-step synthetic route starting from commercially available precursors.

Overall Synthesis Pathway

The proposed synthesis of this compound involves a two-step process. The first step is the synthesis of the key intermediate, 2-amino-5-nitrophenol, through the nitration of a protected 2-aminophenol. The second step involves the construction of the 1,4-benzoxazine ring via N-alkylation of the intermediate with a suitable two-carbon electrophile, followed by intramolecular cyclization.

Caption: Overall two-step synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-nitrophenol

This protocol describes the synthesis of the key intermediate, 2-amino-5-nitrophenol, from 2-aminophenol. The amino group is first protected by acetylation, followed by nitration and subsequent deprotection.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Aminophenol | C₆H₇NO | 109.13 |

| Acetic anhydride | (CH₃CO)₂O | 102.09 |

| Sulfuric acid (conc.) | H₂SO₄ | 98.08 |

| Nitric acid (fuming) | HNO₃ | 63.01 |

| Hydrochloric acid (conc.) | HCl | 36.46 |

| Sodium hydroxide | NaOH | 40.00 |

| Ethanol | C₂H₅OH | 46.07 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Procedure:

-

Acetylation of 2-Aminophenol:

-

In a round-bottom flask, dissolve 2-aminophenol in glacial acetic acid.

-

Cool the solution in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product, 2-acetamidophenol.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Nitration of 2-Acetamidophenol:

-

To a cooled solution of 2-acetamidophenol in concentrated sulfuric acid, slowly add a nitrating mixture (a mixture of concentrated sulfuric acid and fuming nitric acid) dropwise, maintaining the temperature below 10 °C.

-

After the addition, stir the reaction mixture at low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 2-acetamido-5-nitrophenol.

-

Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.

-

-

Hydrolysis of 2-Acetamido-5-nitrophenol:

-

Reflux the 2-acetamido-5-nitrophenol in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

-

After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate 2-amino-5-nitrophenol.

-

Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-5-nitrophenol.

-

Expected Yield: The overall yield for this three-step synthesis is typically in the range of 60-70%.

Protocol 2: Synthesis of this compound

This protocol details the construction of the 1,4-benzoxazine ring from 2-amino-5-nitrophenol.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 |

| 2-Chloroethanol | C₂H₅ClO | 80.51 |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 |

| Sodium hydride (60% dispersion in oil) | NaH | 24.00 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Brine solution | - | - |

Procedure:

-

N-Alkylation of 2-amino-5-nitrophenol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrophenol and a slight excess of 2-chloroethanol in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate as a base.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-5-nitrophenol intermediate.

-

-

Intramolecular Cyclization:

-

Dissolve the crude N-(2-hydroxyethyl)-2-amino-5-nitrophenol in anhydrous tetrahydrofuran (THF).

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and quench cautiously with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Expected Yield: The yield for the cyclization step can vary but is generally expected to be in the range of 50-70%.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1a | Acetylation | Acetic anhydride | Acetic acid | 0 - RT | 2 - 3 | >90 |

| 1b | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | <10 | 1 - 2 | 70 - 80 |

| 1c | Hydrolysis | HCl | Ethanol | Reflux | 4 - 6 | 85 - 95 |

| 2a | N-Alkylation | 2-Chloroethanol, K₂CO₃ | DMF | 100 - 120 | 12 - 24 | 60 - 80 |

| 2b | Cyclization | NaH | THF | Reflux | 4 - 6 | 50 - 70 |

Note: Yields are estimates and may vary based on experimental conditions and scale.

Safety Precautions

-

Handling of Reagents: Concentrated acids (sulfuric, nitric, hydrochloric) are highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Nitration Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. The nitrating mixture should be added slowly to the reaction vessel, which should be immersed in an ice/salt bath.

-

Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. The oil dispersion should be washed with a dry, non-reactive solvent like hexane before use if necessary.

-

Solvents: Organic solvents like DMF, THF, and ethyl acetate are flammable and should be used in a well-ventilated area, away from open flames or sparks.

This document provides a comprehensive guide for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.

The Strategic Utility of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine in Synthetic Chemistry

Application Note & Protocols for Researchers and Drug Development Professionals

Introduction

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a pivotal synthetic intermediate, offering a versatile platform for the development of a wide array of functionalized molecules. The presence of the nitro group on the benzoxazine scaffold provides a strategic anchor for chemical modification, primarily through its reduction to a primary amine. This transformation opens up a gateway for the introduction of diverse pharmacophores and other functionalities, making it a valuable building block in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, aimed at researchers, scientists, and professionals in drug development.

Synthetic Pathways and Logical Workflow

The synthesis of this compound and its subsequent functionalization follows a logical progression. The workflow begins with the synthesis of the core benzoxazine structure, followed by the critical reduction of the nitro group, which then allows for further derivatization.

Caption: Synthetic workflow for the utilization of this compound.

Key Applications and Synthetic Utility

The primary utility of this compound lies in its conversion to 7-amino-3,4-dihydro-2H-1,4-benzoxazine. The resulting amino group serves as a versatile handle for a variety of chemical transformations, including:

-

Amide bond formation: Acylation of the amino group with various carboxylic acids or their derivatives to introduce a wide range of substituents.

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to introduce new carbon-based side chains.

-

Diazotization Reactions: Conversion of the amino group to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of functional groups (e.g., -OH, -CN, -X).

-

Formation of Heterocycles: The amino group can participate in cyclization reactions to form more complex heterocyclic systems.

These transformations are instrumental in the synthesis of compounds with potential biological activities, including anticonvulsant and anticancer properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from 2-amino-4-nitrophenol and 1,2-dibromoethane.

Materials:

-

2-Amino-4-nitrophenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-amino-4-nitrophenol in acetone, add an excess of 1,2-dibromoethane.

-

Add an aqueous solution of potassium carbonate to the mixture.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the acetone under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Reduction of this compound to 7-Amino-3,4-dihydro-2H-1,4-benzoxazine

This protocol is adapted from a similar reduction of a nitro-benzoxazinone derivative and describes the catalytic hydrogenation of the nitro group.[1]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Argon or Nitrogen gas

Procedure:

-

Suspend this compound in methanol in a suitable reaction vessel.

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Carefully add 10% palladium on carbon to the suspension.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., by using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 7-amino-3,4-dihydro-2H-1,4-benzoxazine.

Data Presentation

Table 1: Summary of a Representative Reaction for the Synthesis of a 7-Amino-benzoxazine Derivative

| Parameter | Value | Reference |

| Starting Material | 7-Nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine | [1] |

| Reagents | 10% Palladium on Carbon, Hydrogen | [1] |

| Solvent | Methanol | [1] |

| Product | 7-Amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine | [1] |

Table 2: Expected Spectroscopic Data for Key Compounds

| Compound | 1H NMR (Expected Chemical Shifts, δ ppm) | 13C NMR (Expected Chemical Shifts, δ ppm) |

| This compound | Aromatic protons (3H, m), -O-CH₂- (2H, t), -N-CH₂- (2H, t), -NH- (1H, br s) | Aromatic carbons, -O-CH₂-, -N-CH₂- |

| 7-Amino-3,4-dihydro-2H-1,4-benzoxazine | Aromatic protons (3H, m), -O-CH₂- (2H, t), -N-CH₂- (2H, t), -NH- (1H, br s), -NH₂ (2H, br s) | Aromatic carbons, -O-CH₂-, -N-CH₂- |

Note: The exact chemical shifts and splitting patterns will depend on the solvent used and the specific substitution pattern.

Signaling Pathway Analogy in Drug Development

The synthetic pathway from this compound to a diverse library of drug candidates can be visualized as a signaling cascade, where each reaction step unlocks a new set of possibilities for molecular diversification.

Caption: Diversification strategy from a key intermediate.

This compound is a highly valuable and versatile intermediate in synthetic organic chemistry. Its strategic importance stems from the facile conversion of the nitro group into a reactive amino functionality, which allows for the systematic and efficient construction of libraries of complex molecules for drug discovery and other applications. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important building block.

References

The Versatility of Benzoxazines: A Gateway to Novel Polymer Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Benzoxazines are a class of thermosetting phenolic resins that have garnered significant interest in the development of novel high-performance polymers. Their unique molecular structure and polymerization behavior offer a remarkable combination of properties, including high thermal stability, excellent mechanical strength, low water absorption, and near-zero volumetric shrinkage during curing.[1][2] This versatility in molecular design allows for the tailoring of polymer properties to suit a wide range of applications, from advanced composites in the aerospace and automotive industries to low-dielectric materials for electronics.[2][3][4] Recent advancements have also focused on the development of bio-based benzoxazines, presenting a sustainable alternative to petroleum-based resins.[5]

Key Properties of Novel Benzoxazine-Based Polymers

The performance of polybenzoxazines can be significantly altered by the choice of the starting phenol, primary amine, and the incorporation of various functional groups or fillers. The following tables summarize key quantitative data from recent studies, highlighting the tunable nature of these polymers.

Thermal Properties

The thermal stability of polybenzoxazines is a key attribute, characterized by high glass transition temperatures (Tg), decomposition temperatures (Td), and char yields. These properties are crucial for applications in high-temperature environments.

| Polymer System | Tg (°C) | Td5 (°C) | Td10 (°C) | Char Yield at 800°C (%) | Reference |

| Rosin-based (PBra-1) | - | 353 | 379 | 79.9 | [6] |

| Rosin-based (PBra-2) | - | 321 | 356 | 68.8 | [6] |

| Bio-based (poly(IE-apa)) | 293 | 395 | - | - | [7] |

| Bio-based (poly(V-apa)) | 304 | 393 | - | - | [7] |

| Aromatic Ester-based (PTMBE) | 110 | 263 | 289 | 27.0 | [8] |

| Fully Renewable Multi-oxazine | 155 | 284-335 | - | up to 59.6 | [9] |

| Acetylene-functionalized (Ph-apa) | - | - | 520-600 | 71-81 | [10] |

Mechanical Properties

The mechanical performance of polybenzoxazines, including their stiffness (storage modulus) and strength, can be tailored for various structural applications.

| Polymer System | Storage Modulus (GPa) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |

| Bio-based (poly(IE-apa)) | 3.89 | 66.7 ± 2.2 | - | - | [7] |

| Bio-based (poly(V-apa)) | 3.65 | 59.0 ± 3.2 | - | - | [7] |

| Curcumin-modified | - | - | up to 147 | up to 16.0 | [7] |

| Bio-based (poly(4/8/12)-functionalized-MCBZs) | ~1.9 | - | - | - | [5] |

| Ionic Liquid Composite (3 wt%) | - | +76.6% | +57.8% | +80.4% | [2] |

Dielectric Properties

The low dielectric constant and dissipation factor of certain polybenzoxazine formulations make them ideal for applications in high-frequency electronics and as insulating materials.[1] The incorporation of fluorine is a common strategy to further reduce the dielectric constant.[1]

| Polymer System | Dielectric Constant (k) | Frequency | Dissipation Factor | Reference |

| Fluorinated Copolymer (B-a/F-1 = 1/1) | 2.36 | 1 MHz | 0.0044 | [1] |

| Fluorinated (PBAF-ftfa) | 2.53 | - | - | [11] |

| Bio-based (E-dea) | - | - | - | [3] |

| Aromatic Amine-type (BOZ-1) | ~2.3 | 10² - 10⁵ Hz | ~0.004 | [3] |

| Bio-based Copolymer | 2.99 | 3 GHz | 0.019 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of novel benzoxazine-based polymers. The following sections provide representative protocols for key experimental procedures.

Protocol 1: Synthesis of a Benzoxazine Monomer (e.g., Bisphenol A-aniline based, BA-a)

This protocol describes a common solvent-based method for synthesizing a bifunctional benzoxazine monomer.

Materials:

-

Bisphenol A

-

Aniline

-

Paraformaldehyde

-

1,4-Dioxane (or another suitable solvent)

-

Sodium hydroxide (NaOH) solution (1M)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Bisphenol A (1 mole) and aniline (2 moles) in 1,4-dioxane.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add paraformaldehyde (4 moles) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing chloroform and wash with 1M NaOH solution to remove unreacted phenol.

-

Wash the organic layer sequentially with deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent using a rotary evaporator.

-

The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzoxazine monomer.

-

Characterize the final product using FTIR and ¹H NMR spectroscopy to confirm its chemical structure.

Protocol 2: Thermal Curing of Benzoxazine Monomer

This protocol outlines the process of thermally polymerizing the benzoxazine monomer into a crosslinked polybenzoxazine network.

Materials:

-

Synthesized benzoxazine monomer

-

Mold (e.g., Teflon or silicone)

-

Programmable oven or hot press

Procedure:

-

Melt the benzoxazine monomer by heating it to a temperature above its melting point (typically 100-120°C).

-

Pour the molten monomer into the desired mold.

-

Place the mold in a programmable oven and apply a stepwise curing schedule. A typical schedule is as follows:

-

160°C for 1 hour

-

180°C for 2 hours

-

200°C for 2 hours

-

Post-curing at 220°C for 1 hour. (Note: The optimal curing schedule may vary depending on the specific benzoxazine monomer and desired properties.)[13]

-

-

After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid thermal stress.

-

Carefully demold the cured polybenzoxazine sample.

Protocol 3: Characterization of Polybenzoxazine

This section provides an overview of the key techniques used to characterize the properties of the cured polybenzoxazine.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability, decomposition temperature, and char yield of the polymer.

-

Apparatus: TGA instrument.

-

Procedure:

-

Place a small sample (5-10 mg) of the cured polybenzoxazine in a TGA pan.

-

Heat the sample from room temperature to 800-1000°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.[10][14][15]

-

Record the weight loss as a function of temperature.

-

Determine the 5% and 10% weight loss temperatures (Td5 and Td10) and the char yield (residual weight at 800°C).[6][8][10]

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the glass transition temperature (Tg) of the cured polymer and to study the curing behavior of the monomer.

-

Apparatus: DSC instrument.

-

Procedure (for Tg of cured polymer):

-

Place a small sample (5-10 mg) of the cured polybenzoxazine in a DSC pan.

-

Heat the sample to a temperature above its expected Tg at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[10][16]

-

Cool the sample rapidly.

-

Reheat the sample at the same heating rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

-

3. Dynamic Mechanical Analysis (DMA)

-

Objective: To measure the viscoelastic properties of the polymer, including the storage modulus (a measure of stiffness) and the glass transition temperature (from the peak of the tan δ curve).

-

Apparatus: DMA instrument.

-

Procedure:

-

Prepare a rectangular sample of the cured polybenzoxazine with defined dimensions.

-

Mount the sample in the DMA instrument (e.g., in a single cantilever or three-point bending clamp).

-

Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

-

Heat the sample from a low temperature (e.g., 30°C) to a temperature well above its Tg at a constant heating rate (e.g., 3-5°C/min).[14]

-

Record the storage modulus, loss modulus, and tan δ as a function of temperature. The Tg is typically taken as the peak of the tan δ curve.[15]

-

Visualizing Benzoxazine Polymer Development

The following diagrams, created using the DOT language, illustrate the key processes in the development of novel polymers from benzoxazines.

References

- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 2. mdpi.com [mdpi.com]

- 3. Recent Progress of Low Dielectric and High-Performance Polybenzoxazine-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polybenzoxazine - Wikipedia [en.wikipedia.org]

- 5. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. researchgate.net [researchgate.net]

- 12. Processable Bio-Based Polybenzoxazine with Tunable Toughness and Dielectric Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Multiple Shape Memory Behaviors, Thermal and Physical Properties of Benzoxazine Blended with Diamino Polysiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: A Versatile Scaffold for Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the nitro group at the 7-position offers a strategic site for chemical modification, primarily through reduction to an amino group, which can then be further functionalized. This allows for the creation of a diverse library of derivatives. The benzoxazine core itself is a privileged scaffold, known to be present in numerous biologically active compounds.[1] This document provides an overview of the synthesis, potential applications, and detailed experimental protocols for utilizing this compound in drug discovery.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-nitrophenol. The first step involves the synthesis of the intermediate, 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Step 1: Synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one

A detailed protocol for the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one has been described.[2]

-

Reaction Scheme: 2-amino-5-nitrophenol reacts with ethyl bromoacetate in the presence of potassium fluoride in DMF.

-

Experimental Protocol:

-

Under an argon atmosphere, add ethyl bromoacetate (65 mmol) to a solution of anhydrous potassium fluoride (172.1 mmol) in 50 ml of anhydrous N,N-Dimethylformamide (DMF).

-

Stir the solution for 30 minutes at room temperature.

-

Dissolve 2-Amino-5-nitrophenol (65 mmol) in 25 ml of DMF and add it dropwise to the reaction mixture with stirring.

-

After the addition is complete, heat the reaction to 70°C and stir for 16-24 hours.

-

Pour the reaction mixture into 300 ml of an ice/water mixture with stirring, which results in the formation of a yellow precipitate.

-

Filter the solid and dry it in vacuo.

-

Recrystallize the product from hot tetrahydrofuran (THF) to yield tan crystals of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.[2]

-

Step 2: Reduction to this compound (Proposed)

-

Proposed Reaction Scheme: Reduction of the carbonyl group of 7-nitro-2H-1,4-benzoxazin-3(4H)-one using a suitable reducing agent.

-

General Proposed Protocol (Caution: Highly reactive reagents):

-

In a flame-dried round-bottom flask under an argon atmosphere, suspend lithium aluminum hydride (a molar excess) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting solid and wash it with THF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the synthesis of various bioactive molecules. The primary route of derivatization involves the reduction of the nitro group to an amine, which can then be further modified.

Workflow for Derivatization and Screening

Caption: General workflow for the synthesis, derivatization, and screening of bioactive compounds from the this compound building block.

Anticancer Activity

Derivatives of the benzoxazine scaffold have shown promising anticancer activities. For instance, a series of 7-nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-ones, which share the 7-nitro-benzoxazine core, have been synthesized and evaluated for their anti-proliferative and pro-apoptotic potential.[5]

Quantitative Data for 7-Nitro-2-aryl-4H-benzo[d][3][4]oxazin-4-one Derivatives

| Compound | Substitution on 2-aryl group | % Inhibition of HeLa Cell Viability (at 10 µM) | Apoptotic Index (%) | DPPH Scavenging Activity (%) |

| 3a | 4-methylphenyl | 44.67 | 75.61 | 65.23 |

| 3c | 4-hydroxyphenyl | 42.11 | 68.34 | 85.93 |

| 3d | 4-bromophenyl | 35.43 | 62.87 | 55.76 |

| 3e | 2-bromophenyl | 31.87 | 58.91 | 51.23 |

| 3f | 3-chlorophenyl | 33.54 | 60.12 | 53.87 |

| 3g | 3-fluorophenyl | 36.78 | 64.21 | 58.98 |

| 3h | 1-naphthyl | 38.98 | 66.76 | 61.45 |

| 3k | 4-fluorostyryl | 28.54 | 52.86 | 48.76 |

| Doxorubicin | - | 45.87 | - | - |

| Ascorbic Acid | - | - | - | 90.56 |

Data extracted from Reference[5]

Antimicrobial Activity

Benzoxazine derivatives are also known for their antimicrobial properties. While specific data for derivatives of this compound is limited, studies on other substituted 1,4-benzoxazin-3-one derivatives provide evidence of their potential as antimicrobial agents.[6]

Quantitative Data for 2,6,7-Trisubstituted-2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives

| Compound | R1 | R2 | R3 | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| 1 | H | H | H | 25 | 50 | 25 |

| 2 | H | Cl | H | 12.5 | 25 | 12.5 |

| 3 | H | CH3 | H | 25 | 50 | 25 |

| 4 | CH3 | H | H | 50 | >50 | 50 |

| 5 | CH3 | Cl | H | 25 | 25 | 12.5 |

| 6 | CH3 | CH3 | H | 50 | >50 | 25 |

| 7 | C2H5 | H | H | >50 | >50 | 50 |

| 8 | C2H5 | Cl | H | 25 | 50 | 25 |

| Ampicillin | - | - | - | 0.78 | 3.12 | - |

| Fluconazole | - | - | - | - | - | 1.56 |

Data extracted from Reference[6]

Signaling Pathway Involvement

Benzoxazine derivatives can exert their biological effects through various molecular mechanisms, including the modulation of key signaling pathways. One such pathway that has been implicated in the action of related compounds is the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[4]

Nrf2-HO-1 Signaling Pathway

Caption: Proposed activation of the Nrf2-HO-1 pathway by benzoxazine derivatives, leading to a cytoprotective response.

Experimental Protocols

MTT Assay for Anticancer Activity Screening

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of newly synthesized benzoxazine derivatives on cancer cell lines.[7]

-

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is based on standard DPPH assay methods and can be used to evaluate the antioxidant potential of the synthesized derivatives.[3][8]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds (dissolved in methanol/ethanol)

-

Ascorbic acid (as a positive control)

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Prepare serial dilutions of the test compounds and ascorbic acid in the same solvent.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

-

Conclusion

This compound represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the nitro group allow for the generation of a wide array of derivatives. The demonstrated anticancer and antimicrobial potential of related benzoxazine structures, coupled with their ability to modulate important cellular signaling pathways like Nrf2-HO-1, makes this scaffold a promising starting point for the development of novel therapeutic agents. The protocols provided herein offer a foundation for researchers to explore the full potential of this intriguing molecule.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]